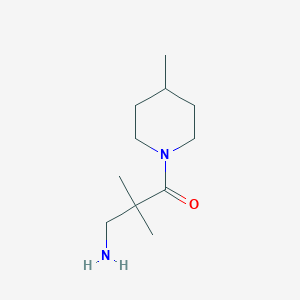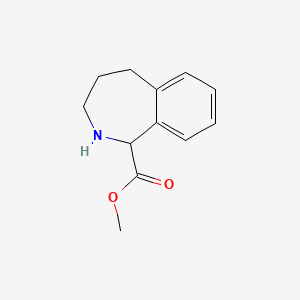![molecular formula C16H27NO3 B13195124 tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate is a compound with the molecular formula C16H27NO3 and a molecular weight of 281.39 g/mol . It belongs to the class of aliphatic heterocyclic compounds and is known for its unique spirocyclic structure, which includes a spiro[5.6]dodecane ring system fused with an oxirane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors equipped with temperature and pressure control systems to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; reaction conditionsacidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols); reaction conditionsbasic or neutral medium, room temperature.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted carbamates and related compounds.
Applications De Recherche Scientifique
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The spirocyclic structure of the compound allows it to fit into specific binding sites, enhancing its potency and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
Uniqueness
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H27NO3 |
|---|---|
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
tert-butyl N-(7-oxaspiro[5.6]dodec-9-en-4-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(18)17-13-8-7-10-16(12-13)9-5-4-6-11-19-16/h4,6,13H,5,7-12H2,1-3H3,(H,17,18) |
Clé InChI |
BFVJIROVRMRTLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC2(C1)CCC=CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)




![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)


![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)


![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)

